![molecular formula C17H18F3NO5 B2726225 Diethyl 3-{[3-(trifluoromethyl)anilino]carbonyl}-1,2-cyclopropanedicarboxylate CAS No. 318237-96-6](/img/structure/B2726225.png)

Diethyl 3-{[3-(trifluoromethyl)anilino]carbonyl}-1,2-cyclopropanedicarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

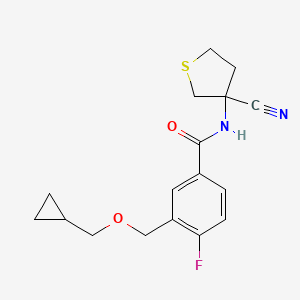

Diethyl 3-{[3-(trifluoromethyl)anilino]carbonyl}-1,2-cyclopropanedicarboxylate is a chemical compound with the molecular formula C17H18F3NO5 . It is a solid substance and is used in various chemical reactions .

Molecular Structure Analysis

The InChI code for Diethyl 3-{[3-(trifluoromethyl)anilino]carbonyl}-1,2-cyclopropanedicarboxylate is 1S/C17H18F3NO5/c1-3-25-15(23)12-11(13(12)16(24)26-4-2)14(22)21-10-7-5-6-9(8-10)17(18,19)20/h5-8,11-13H,3-4H2,1-2H3,(H,21,22) . This code provides a unique identifier for the molecular structure of this compound.Physical And Chemical Properties Analysis

Diethyl 3-{[3-(trifluoromethyl)anilino]carbonyl}-1,2-cyclopropanedicarboxylate has a molecular weight of 373.33 . It is a solid substance . For more detailed physical and chemical properties, it would be best to refer to a trusted chemical database or a Material Safety Data Sheet (MSDS).Scientific Research Applications

Nickel-Catalyzed Homoallylation

The compound diethylzinc, closely related to Diethyl 3-{[3-(trifluoromethyl)anilino]carbonyl}-1,2-cyclopropanedicarboxylate, is used in nickel-catalyzed homoallylation. This process involves the combination of 1,3-dienes, alkyl or aryl aldehydes, and anilines to produce homoallylation products with high regio- and stereoselectivity (Kimura, Miyachi, Kojima, Tanaka, & Tamaru, 2004).

Tandem Oxidation Procedure

The compound is also involved in a tandem oxidation procedure using MnO2 oxidation-stabilized phosphorane trapping. This technique involves the conversion of different forms of cyclopropanes and diethyl esters, showcasing its versatility in chemical transformations (Taylor, Campbell, & McAllister, 2008).

Polymerization Applications

In polymer science, certain diether compounds are used as internal donors in MgCl2−TiCl4−diether/AlR3 catalysts for the polymerization of propylene. This shows the application of diether compounds in creating complex polymer structures (Morini, Albizzati, Balbontin, Mingozzi, Sacchi, Forlini, & Tritto, 1996).

Cycloaddition Reactions

The compound also plays a role in cycloaddition reactions, such as the AlCl3-catalyzed cycloaddition of diethyl trans-2,3-disubstituted cyclopropane-1,1-dicarboxylates with aromatic aldehydes, leading to the formation of diethyl 2,5-diaryl-4-benzoyltetrahydrofuran-3,3-dicarboxylates (Yang, Shen, Li, Sun, & Hua, 2011).

Synthesis of Alkanals

The compound is also involved in the synthesis of 3-(Diethoxymethyl)alkanals, showcasing its role in the formation of complex organic molecules (Saigo, Okagawa, & Nohira, 1981).

Safety and Hazards

The safety information available indicates that this compound may be harmful if swallowed, inhaled, or comes into contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . In case of inadequate ventilation, respiratory protection should be worn .

properties

IUPAC Name |

diethyl 3-[[3-(trifluoromethyl)phenyl]carbamoyl]cyclopropane-1,2-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18F3NO5/c1-3-25-15(23)12-11(13(12)16(24)26-4-2)14(22)21-10-7-5-6-9(8-10)17(18,19)20/h5-8,11-13H,3-4H2,1-2H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAFNHLREYMRPAL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1C(C1C(=O)OCC)C(=O)NC2=CC=CC(=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18F3NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diethyl 3-{[3-(trifluoromethyl)anilino]carbonyl}-1,2-cyclopropanedicarboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(8-methyl-4-oxochromeno[4,3-c]pyrazol-1-yl)-N-[2-(4-methylpiperazin-1-yl)phenyl]acetamide](/img/structure/B2726142.png)

![5-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-{3-[ethyl(phenyl)amino]propyl}pentanamide](/img/structure/B2726145.png)

![(E)-1-methyl-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-5-carboxamide](/img/structure/B2726146.png)

![(4-Allyl-5-furan-2-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid](/img/structure/B2726147.png)

![(6-fluoro-1,1-dioxido-4-phenyl-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2726148.png)

![(4-((4,6-Difluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(2,5-dimethylfuran-3-yl)methanone](/img/structure/B2726150.png)

![[(2,6-Dimethylphenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B2726152.png)

![(E)-3-(furan-2-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acrylamide](/img/structure/B2726155.png)

![(2,5-Dichlorophenyl)(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)methanone](/img/structure/B2726159.png)